molecular formula C20H13FN4O3 B251333 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

Katalognummer: B251333
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: KNALSJYZXMZUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as FBXW7 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the FBXW7 protein, which plays a crucial role in the regulation of cell growth and division.

Wirkmechanismus

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor works by binding to the WD40 domain of the this compound protein, which is responsible for substrate recognition. This binding prevents the interaction of this compound with its substrates, leading to their accumulation and subsequent degradation. The inhibition of this compound activity results in the stabilization of various oncogenic proteins, leading to cell proliferation and tumorigenesis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound inhibitor has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor is its specificity for the this compound protein, which reduces the risk of off-target effects. However, one limitation of this compound inhibitor is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop due to the redundancy of the ubiquitin-proteasome system.

Zukünftige Richtungen

There are several future directions for the research on N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the combination of this compound inhibitor with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the exploration of the role of this compound in other diseases, such as neurodegenerative disorders, could provide new avenues for research.

Synthesemethoden

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor involves a multistep process that starts with the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde to form 2-(4-fluorophenyl)-2-nitroethanol. The nitro group of this intermediate is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, this compound inhibitor.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide inhibitor has been extensively studied for its potential applications in cancer research. The this compound protein is a tumor suppressor that regulates the degradation of several oncogenic proteins, including c-Myc, Cyclin E, and Notch. Mutations in the this compound gene have been found in various types of cancer, including colorectal, gastric, and pancreatic cancer. This compound inhibitor has shown promising results in preclinical studies as a potential therapeutic agent for these types of cancer.

Eigenschaften

Molekularformel

C20H13FN4O3

Molekulargewicht

376.3 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H13FN4O3/c21-13-2-5-15(6-3-13)25-23-16-7-4-14(10-17(16)24-25)22-20(26)12-1-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,22,26)

InChI-Schlüssel

KNALSJYZXMZUGK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.